(3R)-Hydrangenol 8-O-glucoside pentaacetate
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Overview
Description
(3R)-Hydrangenol 8-O-glucoside pentaacetate is a naturally occurring compound isolated from the herbs of Hydrangea macrophylla. It belongs to the family of coumarins and is known for its unique chemical structure and potential biological activities. This compound has garnered interest in various fields of scientific research due to its diverse applications and potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-Hydrangenol 8-O-glucoside pentaacetate typically involves the acetylation of (3R)-Hydrangenol 8-O-glucoside. The process includes the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation reaction. The reaction is carried out under controlled conditions to ensure the selective acetylation of hydroxyl groups, resulting in the formation of the pentaacetate derivative.
Industrial Production Methods
Industrial production of this compound involves the extraction of the parent compound from Hydrangea macrophylla followed by chemical modification. The extraction process utilizes solvents such as ethanol to isolate the compound from the plant material. The isolated compound is then subjected to acetylation using industrial-scale reactors, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3R)-Hydrangenol 8-O-glucoside pentaacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its biological activity.
Substitution: The acetyl groups can be substituted with other functional groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include various acetylated and deacetylated derivatives, as well as oxidized and reduced forms of the compound. These products exhibit different biological activities and can be used in various applications.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of other coumarin derivatives and is used in studying reaction mechanisms.
Biology: The compound exhibits antioxidant and anti-inflammatory properties, making it a subject of interest in biological research.
Medicine: It has shown potential in the treatment of diabetes, bacterial infections, and allergies due to its pharmacological activities.
Industry: The compound is used in the formulation of various pharmaceutical and cosmetic products due to its bioactive properties.
Mechanism of Action
The mechanism of action of (3R)-Hydrangenol 8-O-glucoside pentaacetate involves its interaction with specific molecular targets and pathways. It exerts its effects by:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Activity: Inhibiting the production of pro-inflammatory cytokines and enzymes.
Antidiabetic Activity: Modulating glucose metabolism and enhancing insulin sensitivity.
Antibacterial Activity: Disrupting bacterial cell walls and inhibiting bacterial growth.
Comparison with Similar Compounds
Similar Compounds
(3S)-Hydrangenol 8-O-glucoside pentaacetate: A stereoisomer with similar chemical structure but different biological activities.
Hydrangenol: The parent compound without acetylation, exhibiting different pharmacological properties.
Other Coumarins: Compounds like esculetin and scopoletin, which share structural similarities but differ in their specific activities.
Uniqueness
(3R)-Hydrangenol 8-O-glucoside pentaacetate is unique due to its specific stereochemistry and the presence of multiple acetyl groups, which contribute to its distinct biological activities. Its ability to undergo various chemical modifications further enhances its versatility in scientific research and industrial applications.
Properties
Molecular Formula |
C31H32O14 |
---|---|
Molecular Weight |
628.6 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[[(3R)-3-(4-acetyloxyphenyl)-1-oxo-3,4-dihydroisochromen-8-yl]oxy]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C31H32O14/c1-15(32)38-14-25-27(40-17(3)34)28(41-18(4)35)29(42-19(5)36)31(45-25)44-23-8-6-7-21-13-24(43-30(37)26(21)23)20-9-11-22(12-10-20)39-16(2)33/h6-12,24-25,27-29,31H,13-14H2,1-5H3/t24-,25-,27-,28+,29-,31-/m1/s1 |
InChI Key |
AVJCERHUOKLBBK-ZSILUESDSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=CC3=C2C(=O)O[C@H](C3)C4=CC=C(C=C4)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=CC=CC3=C2C(=O)OC(C3)C4=CC=C(C=C4)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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